molecular formula C16H20N2O2S2 B2583766 N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide CAS No. 954053-36-2

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide

Cat. No.: B2583766
CAS No.: 954053-36-2
M. Wt: 336.47
InChI Key: YPWXRSGDFHFPBO-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide (CAS Number: 954053-36-2) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research . The molecular structure of this compound features a thiophene-2-sulfonamide group linked via a phenethyl chain to a pyrrolidine moiety, yielding the molecular formula C16H20N2O2S2 and a molecular weight of 336.5 . Sulfonamide-based compounds like this one represent a privileged scaffold in pharmacology, known for their versatile biological activities and ability to interact with a range of enzyme targets . Structurally related sulfonamides have demonstrated diverse therapeutic applications, serving as key components in agents with carbonic anhydrase inhibitory, antibacterial, and neuropharmacological activities . The specific structural features of this compound, particularly the combination of the sulfonamide group with the pyrrolidine and phenethyl substituents, make it a valuable chemical tool for researchers exploring new bioactive molecules. It is suitable for various investigations, including synthetic chemistry, structure-activity relationship (SAR) studies, and high-throughput screening assays to identify potential novel therapeutics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,16-4-3-13-21-16)17-10-9-14-5-7-15(8-6-14)18-11-1-2-12-18/h3-8,13,17H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWXRSGDFHFPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that sulfonamide derivatives, including N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, compounds with similar structures have been documented to interfere with the function of enzymes critical for tumor cell survival and proliferation .

Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. This compound may possess similar properties, making it a candidate for the development of new antibiotics. Research has demonstrated that sulfonamides can inhibit bacterial growth by blocking folic acid synthesis, a vital process for bacterial reproduction .

Pharmacological Applications

Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits for conditions such as depression or anxiety. Preliminary studies indicate that pyrrolidine-based compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation .

Anti-inflammatory Effects
Sulfonamides have been investigated for their anti-inflammatory properties. This compound could potentially reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property may be beneficial in treating chronic inflammatory diseases, including arthritis .

Case Study 1: Anticancer Research

A study evaluated the efficacy of various thiophene-containing sulfonamides against different cancer cell lines. This compound was among the compounds tested, showing promising results in reducing cell viability in breast cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In a comparative study of sulfonamides against resistant bacterial strains, this compound demonstrated significant antibacterial activity. The compound was effective against strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:
  • Core Structure Diversity: The target compound and N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide share a thiophene-sulfonamide core, whereas the benzamide derivative and phenol analog diverge in their central scaffolds.
  • Substituent Effects: The phenethyl-pyrrolidine group in the target compound introduces steric bulk and lipophilicity compared to the smaller dimethylaminoethyl group in its analog. This may affect membrane permeability or target binding kinetics.
  • Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the phenethyl group (similar to 4-(2-(pyrrolidin-1-yl)ethoxy)phenol ), which could reduce overall yield compared to simpler derivatives.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison*
Property Target Compound N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Molecular Weight (g/mol) ~363.5 ~274.3 ~455.5
LogP (Predicted) ~3.2 (highly lipophilic) ~1.8 ~3.5
Hydrogen Bond Acceptors 5 5 7
Solubility Low (due to phenethyl-pyrrolidine) Moderate (polar dimethylamino group) Low (bulky benzamide and thiazole)

*Predicted using structural analogs and substituent contributions.

Key Observations:
  • Biological Target Suitability: Thiophene-sulfonamides are known inhibitors of metallo-β-lactamases (e.g., NDM-1) , whereas benzamide-sulfonamides may target enzymes like carbonic anhydrase. The target compound’s bulkier substituents could favor selectivity for specific isoforms.

Research Implications

  • Drug Discovery : The target compound’s hybrid structure (thiophene-sulfonamide + phenethyl-pyrrolidine) offers a template for optimizing enzyme inhibitors, balancing steric and electronic effects.
  • Limitations : Lack of explicit biological data (e.g., IC₅₀ values) in the provided evidence limits direct efficacy comparisons. Further studies on enzyme inhibition kinetics and cellular assays are needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-2-sulfonyl chloride derivative with a pyrrolidine-containing phenethylamine precursor. Key steps include:

  • Nucleophilic substitution : React 4-(pyrrolidin-1-yl)phenethylamine with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity yields (>95%) .
  • Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H NMR (e.g., pyrrolidine protons at δ 1.8–2.2 ppm; thiophene protons at δ 7.2–7.5 ppm) and 13^{13}C NMR (sulfonamide carbonyl at ~170 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]+^+ calculated for C17_{17}H21_{21}N2_2O2_2S2_2: 365.1) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Standardize Assays : Use dose-response curves (1 nM–100 µM) with positive controls (e.g., known inhibitors) in triplicate .
  • Validate Target Engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) to eliminate off-target effects .
  • Control Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and verify solubility via dynamic light scattering (DLS) .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Validate with free-energy perturbation (FEP) calculations .
  • ADMET Profiling : Predict pharmacokinetics (e.g., logP <3, CNS permeability) using QikProp or SwissADME. Prioritize derivatives with low hepatotoxicity (ProTox-II score) .

Q. How can the role of the sulfonamide group in target binding be experimentally probed?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with sulfonamide replacements (e.g., amides, carbamates) and compare IC50_{50} values .
  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., human carbonic anhydrase II) to resolve hydrogen-bonding interactions (2.8–3.2 Å resolution) .

Q. What strategies mitigate poor aqueous solubility during pharmacological testing?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid in ethanol .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) and assess stability via dialysis against PBS (pH 7.4) .

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